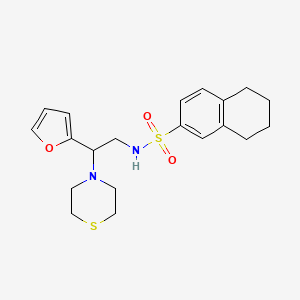
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . Compounds containing such rings are also referred to as furans . Furan derivatives have occupied a unique place in the field of medicinal chemistry .
Synthesis Analysis
Furfural, an important starting material for a large number of reactions, plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials . Various synthetic strategies exist for the synthesis of furan derivatives .Molecular Structure Analysis
Furan derivatives have been characterized using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques have been extensively used for the structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
Furan and its derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in Diels–Alder additions to electrophilic alkenes and alkynes .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone .Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They are one of the most powerful tools in the fight against bacterial strain-caused infection .
Anti-Ulcer Medication
Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that the compound could potentially be used in the treatment of ulcers.
Diuretic
Furan-containing compounds have been found to have diuretic properties . This could potentially make the compound useful in treatments requiring increased urine production.
Muscle Relaxant
Furan-containing compounds have also been found to have muscle relaxant properties . This could potentially make the compound useful in treatments requiring muscle relaxation.
Anti-Inflammatory, Analgesic, Antidepressant, Anti-Anxiolytic, Anti-Parkinsonian, Anti-Glaucoma, Antihypertensive, Anti-Aging and Anticancer
Furan has been found to have a wide range of other therapeutic advantages, including anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer properties . This suggests that the compound could potentially be used in a wide range of treatments.
Cytotoxicity Profiling
The compound and its metal complexes have been investigated for their in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines . The data cleared out that the ligand was more potent than the metal complexes .
Synthesis of Metal Complexes
The compound has been used in the synthesis of metal complexes with Cu (II), Co (II), Ni (II) and Zn (II) acetates . These complexes have been validated through the elemental and mass spectral measurements .
Mechanism of Action
Mode of Action
The presence of a furan ring in the compound suggests potential electrophilic substitution reactions . The thiomorpholinoethyl group may also play a role in binding to biological targets .
Biochemical Pathways
The compound may potentially influence various biochemical pathways due to its complex structure. Without specific target identification, it is challenging to predict the exact pathways affected
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. The compound’s bioavailability, distribution in the body, metabolism, and excretion would depend on various factors, including its chemical structure, formulation, route of administration, and individual patient factors .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the complexity of the compound’s structure, it is likely to have multiple effects at the molecular and cellular levels. Without specific target identification and understanding of the compound’s mode of action, it is challenging to predict these effects .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets . The compound’s efficacy may also be influenced by individual patient factors, including genetic variations, health status, and the presence of other medications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c23-27(24,18-8-7-16-4-1-2-5-17(16)14-18)21-15-19(20-6-3-11-25-20)22-9-12-26-13-10-22/h3,6-8,11,14,19,21H,1-2,4-5,9-10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHMBIMDVFIEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2991910.png)

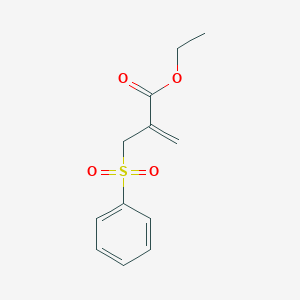
![3-[(2,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2991913.png)
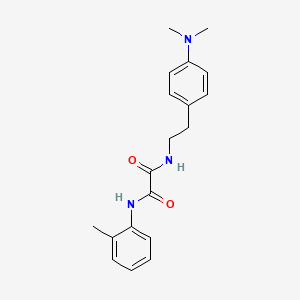
![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-pyridin-3-ylmethanol](/img/structure/B2991915.png)
![3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2991916.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2991923.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2991924.png)
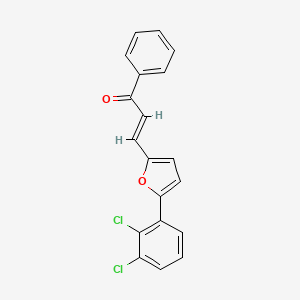
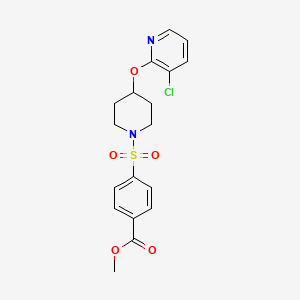
![1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-](/img/structure/B2991928.png)
![3-cinnamyl-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2991931.png)